molecular formula C13H17ClN2O B1671118 Efaroxan hydrochloride CAS No. 89197-00-2

Efaroxan hydrochloride

カタログ番号 B1671118
CAS番号: 89197-00-2
分子量: 252.74 g/mol
InChIキー: DWOIUCRHVWIHAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of Efaroxan hydrochloride is represented by the formula C13H16N2O•HCl . Further details about its molecular structure are not available from the search results.


Chemical Reactions Analysis

The phase diagram of R (+)-S (-) Efaroxan hydrochloride shows a racemic compound. The melting temperature and melting enthalpy of the compound are: T fus. (RS)=247.8±0.2°C and ΔH fus. (RS)=124.6±2.4 J g -1 . A solid ↔ solid transformation takes place at T trs. =180±1°C, ΔH trs. =15.0±0.4 J g -1 . This transition is observed between 3 and 97% R (+) .


Physical And Chemical Properties Analysis

Efaroxan hydrochloride has a molecular weight of 252.74 . The phase diagram of R (+)-S (-) Efaroxan hydrochloride shows a racemic compound. The melting temperature and melting enthalpy of the compound are: T fus. (RS)=247.8±0.2°C and ΔH fus. (RS)=124.6±2.4 J g -1 .

科学的研究の応用

Insulin Secretion and Diabetes Research

Efaroxan hydrochloride has been investigated for its effects on insulin secretion and potential applications in diabetes research. Chan, Dunne, Stillings, and Morgan (1991) studied its impact on ATP-regulated potassium (K+ATP) channels, finding that efaroxan promotes insulin secretion by inhibiting these channels in the absence of exogenous agonists. This discovery suggests a potential role for efaroxan in treating conditions like diabetes where insulin regulation is crucial (Chan et al., 1991).

Thermodynamics and Physical Chemistry

Efaroxan hydrochloride's physical properties have been explored by Pena et al. (1998, 2003) through thermoanalytical and spectral studies. These studies provide insights into the compound's stability, melting point, and sublimation characteristics, which are essential for its formulation and storage. The understanding of these properties is vital for the development of pharmaceutical applications of efaroxan hydrochloride (Pena et al., 1998), (Pena et al., 2003).

Neurodegenerative Diseases

The potential of efaroxan hydrochloride in treating neurodegenerative diseases like progressive supranuclear palsy was explored by Rascol et al. (1998). However, their study indicated that efaroxan did not significantly impact motor assessment criteria in patients with this condition, suggesting limited applicability in this area (Rascol et al., 1998).

Cognitive Function Enhancement

Research has also been conducted on efaroxan hydrochloride's impact on cognitive functions. A study by Rusu-Zota et al. (2019) on rats showed that treatment with efaroxan optimized cognitive function, indicating its potential use in improving learning abilities and treating cognitive dysfunctions (Rusu-Zota et al., 2019).

Synthesis and Chemical Properties

The synthesis of efaroxan hydrochloride, which is critical for its pharmaceutical development, has been the subject of research. Silveira and Coelho (2005) described an enantioselective approach to synthesizing the precursor of efaroxan, a crucial step in developing the drug for therapeutic use (Silveira & Coelho, 2005).

Safety And Hazards

Efaroxan hydrochloride is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Efaroxan hydrochloride administration in animal models of opioid use shows a potential role for α2-adrenergic receptors in opioid-mediated mechanisms of tolerance and antinociception . This suggests that Efaroxan hydrochloride could be further explored in the context of opioid use and addiction.

特性

IUPAC Name

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIUCRHVWIHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474686
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efaroxan hydrochloride

CAS RN

89197-32-0, 89197-00-2
Record name Efaroxan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Efaroxan hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efaroxan hydrochloride
Reactant of Route 2
Efaroxan hydrochloride
Reactant of Route 3
Efaroxan hydrochloride
Reactant of Route 4
Reactant of Route 4
Efaroxan hydrochloride
Reactant of Route 5
Efaroxan hydrochloride
Reactant of Route 6
Reactant of Route 6
Efaroxan hydrochloride

Citations

For This Compound
135
Citations
R Pena, A Chauvet, J Masse, J Ribet… - Journal of thermal …, 1998 - akjournals.com
The physicochemical characterization of the solid-state enantiomers and racemate of efaroxan hydrochloride (C13H17N2O+Cl-, M=252.5 g mol-1) was performed by thermoanalytical …
Number of citations: 2 akjournals.com
R Pena, JP Ribet, JL Maurel, L Valat, F Lacoulonche… - Thermochimica acta, 2003 - Elsevier
… Efaroxan hydrochloride is a potent and highly selective α-2-adrenoreceptor antagonist … In the initial study, the sublimation of efaroxan hydrochloride was observed by hot stage …
Number of citations: 19 www.sciencedirect.com
R Pena, A Chauvet, J Masse, JP Ribet… - Journal of thermal …, 1998 - Springer
The phase diagram of R(+)-S(-) efaroxan hydrochloride (T fus. (R)=245.1±0.3C. ΔH fus. (R)=119.6±3.0 J g -1 ) shows a racemic compound. The melting temperature and melting …
Number of citations: 5 link.springer.com
Z Lehner, K Stadlbauer, I Adorjan, I Rustenbeck… - Diabetologia, 2012 - Springer
Aims/hypothesis Inspired by recent speculation about the potential utility of α 2A -antagonism in the treatment of type 2 diabetes, the study examined the contribution of α 2 -antagonism …
Number of citations: 6 link.springer.com
TL Berridge, JC Doxey, AG Roach… - European journal of …, 1992 - Elsevier
The effects of efaroxan (RX 821037A; 2-[2-(2-ethyl-2,3-dihydrobenzofuranyl)]-2-imidazoline HCI) at α 1 - and α 2 -adrenoceptors were investigated in isolated tissues, pithed rats and …
Number of citations: 23 www.sciencedirect.com
R Roy, C de Lucia, D Joladarashi… - Frontiers in …, 2023 - frontiersin.org
… Among the top four candidates were two cardiac glycosides, peruvoside and convallatoxin, and osajin and efaroxan hydrochloride. Inhibition of PTEN and GSK-3β enhanced cell cycle …
Number of citations: 5 www.frontiersin.org
A Magadum, HV Renikunta, N Singh… - Frontiers in …, 2022 - frontiersin.org
… were two cardiac glycosides, peruvoside and convallatoxin, the flavonoid osajin, and the selective α-adrenoceptor antagonist and imidazoline I1 receptor ligand efaroxan hydrochloride. …
Number of citations: 1 www.frontiersin.org
JA Egan, CN Filer - Applied radiation and isotopes, 2003 - Elsevier
… To a solution of 90 mg (0.36 mmol) of (±)-efaroxan hydrochloride in 40 ml of glacial acetic acid was added a solution of 0.1 ml of bromine (2 mmol) in 3 ml of glacial acetic acid at …
Number of citations: 4 www.sciencedirect.com
Y Kino, M Tanabe, M Honda, H Ono - Journal of pharmacological sciences, 2005 - Elsevier
… In the presence of efaroxan hydrochloride (0.3 mg/kg, iv), tizanidine hydrochloride (0.1 mg/kg, iv) did not influence the MSR and DSR significantly (Figs. 5A and 6). Moreover, RX821002 …
Number of citations: 27 www.sciencedirect.com
LP Kozaeva, NV Korobov, OS Medvedev - Bulletin of Experimental Biology …, 2004 - Springer
We studied the ability of moxonidine to interact with α 2 -adrenoceptors and Ii-imidazoline receptors in isolated mouse large intestine. Moxonidine caused contractions of longitudinal …
Number of citations: 7 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。